Gas-Phase Basicity Ordering: Alkynyl Substitution Reduces Phosphine Basicity Relative to Alkyl Analogs
Gas-phase basicity measurements by Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry establish the relative proton affinity ordering for phosphine substituents as ethyl > ethenyl > ethynyl [1]. This class-level trend indicates that the 1-butynyl-substituted phosphorus in Phosphine, 1-butynyldiethyl- is less basic than triethylphosphine (PEt₃) and diethyl(vinyl)phosphine analogs, but more basic than diethynyl or phenyl-substituted derivatives. The systematic attenuation of basicity upon introduction of unsaturated substituents is directly relevant to predicting metal-binding affinity and catalytic activity, as stronger σ-donor ligands generally promote oxidative addition steps in cross-coupling catalytic cycles [1].
| Evidence Dimension | Gas-phase basicity (proton affinity) of phosphines with different substituents |
|---|---|
| Target Compound Data | Not directly measured for Phosphine, 1-butynyldiethyl-; inferred position between diethyl(ethyl)phosphine (stronger base) and diethyl(ethynyl)phosphine (weaker base) based on the ethyl > ethynyl basicity trend [1]. |
| Comparator Or Baseline | Triethylphosphine (PEt₃, ethyl substituent) > diethyl(ethenyl)phosphine > diethyl(ethynyl)phosphine (ethynyl substituent). Exact proton affinity values for the series are reported in the primary study [1]. |
| Quantified Difference | The gas-phase basicity decreases in the order ethyl > ethenyl > ethynyl for both phosphine and arsine series; the substituent effect is attenuated by a factor of approximately 1.15 when moving from phosphines to arsines [1]. |
| Conditions | Gas-phase Fourier transform ion cyclotron resonance mass spectrometry [1]. |
Why This Matters
Lower basicity of the target compound relative to triethylphosphine means reduced σ-donor strength, which affects metal center electron density and can tune catalytic activity in cross-coupling reactions where electron-rich metal centers are required.
- [1] The gas-phase basicity of ethyl-, ethenyl- and ethynylphosphines and arsines. J. Organomet. Chem. (details via INFONA). Gas-phase FT-ICR study establishing basicity ordering: ethyl > ethenyl > ethynyl for phosphines. URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-04567d07-b00e-32f6-a572-c7905ea08db4. View Source
